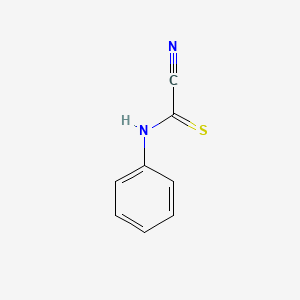
1-Cyanothioformanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C8H6N2S . It is characterized by the presence of a cyano group (-CN) and a thioformamide group (-CSNH-) attached to a phenyl ring.
Métodos De Preparación
1-Cyanothioformanilide can be synthesized through several methods. One common synthetic route involves the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-aniline with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under an inert atmosphere at room temperature. The reaction mixture is then treated with sodium bisulfate (NaHSO4) and extracted with dichloromethane. The organic phase is washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure. The crude product is purified using silica gel chromatography .
Análisis De Reacciones Químicas
1-Cyanothioformanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with electron-deficient alkyl or aryl halides to form acetonitrilium salts.
Cycloaddition: It can participate in cycloaddition reactions with isocyanates to form imidazolidine derivatives.
Hydrolysis: It can be hydrolyzed to yield thiourea, ammonia, and hydrogen cyanide.
Common reagents used in these reactions include acetonitrile, phenyl isocyanate, and hydrochloric acid. The major products formed from these reactions are imidazolidine derivatives and acetonitrilium salts .
Aplicaciones Científicas De Investigación
1-Cyanothioformanilide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyanothioformanilide involves its ability to act as a nucleophile, forming anions that can react with electron-deficient species. This reactivity allows it to participate in a variety of chemical transformations, leading to the formation of bioactive compounds. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparación Con Compuestos Similares
1-Cyanothioformanilide can be compared with other similar compounds such as:
N-Phenylcyanothioformamide: Similar in structure but may have different reactivity due to variations in substituents.
Imidazolidineiminodithiones: These compounds share a similar core structure and exhibit a wide range of pharmacological effects.
Thioacetamide: Another sulfur-containing compound with different applications and reactivity.
Propiedades
Número CAS |
4955-82-2 |
|---|---|
Fórmula molecular |
C8H6N2S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
1-cyano-N-phenylmethanethioamide |
InChI |
InChI=1S/C8H6N2S/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,(H,10,11) |
Clave InChI |
GWWTVLNRPMKCKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


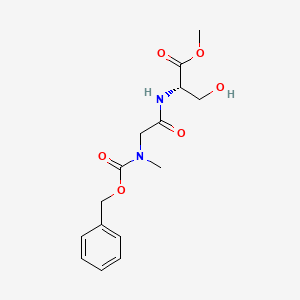
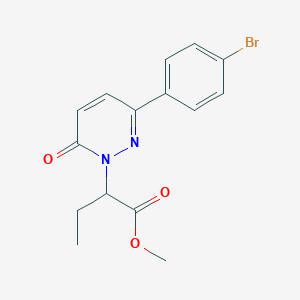


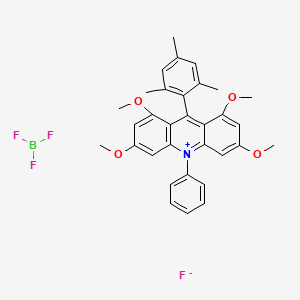
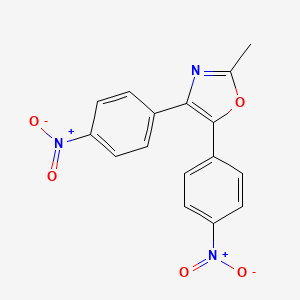
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
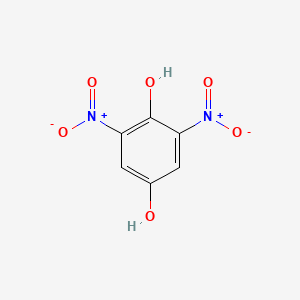
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


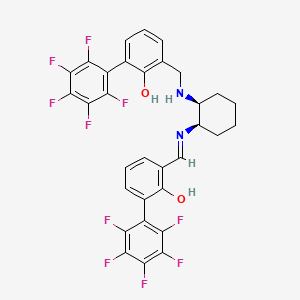
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)
